Dibenzo[b,d]thiophen-4-ylmethanol
Description
Contextualization and Significance of Dibenzo[b,d]thiophene Chemistry
The chemistry of dibenzo[b,d]thiophene and its derivatives is a field of considerable interest due to the presence of this sulfur-containing heterocyclic system in various functional materials and biologically active compounds. researchgate.net The dibenzo[b,d]thiophene scaffold is known for its thermal stability and electronic properties, making it a desirable component in the design of organic semiconductors, hole-blocking materials for organic light-emitting diodes (OLEDs), and fluorescent dyes. rsc.org
The parent compound, dibenzo[b,d]thiophene, is a tricyclic aromatic heterocycle consisting of two benzene (B151609) rings fused to a central thiophene (B33073) ring. sigmaaldrich.com This rigid, planar structure contributes to strong intermolecular interactions, which are crucial for charge transport in organic electronic devices. The sulfur atom in the thiophene ring also provides a site for potential chemical modification, further expanding the diversity of accessible derivatives.
Structural Characteristics and Aromaticity of the Dibenzo[b,d]thiophene Scaffold
A study on a tellurium derivative of dibenzothiophene (B1670422) revealed that the dibenzothiophene moiety is nearly planar, highlighting the inherent flatness of this heterocyclic system. researchgate.net This planarity is a defining structural characteristic that influences the physical and electronic properties of its derivatives, including Dibenzo[b,d]thiophen-4-ylmethanol.
The Hydroxymethyl Functionality: A Key Reaction Handle for Chemical Synthesis
The introduction of a hydroxymethyl group (-CH₂OH) at the 4-position of the dibenzo[b,d]thiophene scaffold transforms the parent heterocycle into a versatile synthetic intermediate. The hydroxymethyl group is a primary alcohol, which is a well-established and highly reactive functional group in organic synthesis. It can readily undergo a variety of chemical transformations, including:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (dibenzo[b,d]thiophene-4-carbaldehyde) or further to the carboxylic acid. The aldehyde itself is a valuable intermediate for various carbon-carbon bond-forming reactions. The existence of Dibenzo[b,d]thiophene-4-carbaldehyde is confirmed through its commercial availability and entries in chemical databases. sigmaaldrich.comuni.lunih.govvwr.com
Esterification and Etherification: The hydroxyl group can be converted into esters and ethers, allowing for the introduction of a wide range of other functional groups and molecular scaffolds.
Substitution Reactions: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide, enabling nucleophilic substitution reactions to introduce other functionalities.
The versatility of the hydroxymethyl group makes this compound a valuable starting material for the synthesis of a diverse library of dibenzo[b,d]thiophene derivatives with tailored properties for specific applications.
Synthesis of this compound
While specific, detailed academic publications solely dedicated to the synthesis of this compound are not abundant in readily accessible literature, its preparation can be inferred from established synthetic methodologies in heterocyclic chemistry. Two primary retrosynthetic pathways are plausible:
Formylation followed by Reduction: A common strategy involves the introduction of a formyl group (-CHO) at the 4-position of the dibenzo[b,d]thiophene ring, followed by the reduction of the resulting aldehyde to the corresponding alcohol. The synthesis of Dibenzo[b,d]thiophene-4-carbaldehyde has been reported, making this a viable route. The reduction of the aldehyde to the primary alcohol can be achieved using a variety of standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Lithiation and Reaction with Formaldehyde (B43269): A more direct approach involves the regioselective lithiation of the dibenzo[b,d]thiophene scaffold at the 4-position, followed by quenching the resulting organolithium species with formaldehyde. Research on related derivatives has demonstrated that the 4-position of dibenzo[b,d]thiophene can be selectively deprotonated using a strong base like n-butyllithium. researchgate.net The subsequent reaction of the 4-lithio-dibenzo[b,d]thiophene with formaldehyde would directly yield this compound.
These proposed synthetic routes are based on well-established and reliable reactions in organic chemistry, providing a clear pathway to access this important chemical intermediate.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzothiophen-4-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS/c14-8-9-4-3-6-11-10-5-1-2-7-12(10)15-13(9)11/h1-7,14H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTFCKCYXLGAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC(=C3S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550386 | |
| Record name | (Dibenzo[b,d]thiophen-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19806-49-6 | |
| Record name | (Dibenzo[b,d]thiophen-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dibenzo B,d Thiophen 4 Ylmethanol
Established Synthetic Pathways for Dibenzo[b,d]thiophen-4-ylmethanol
The most established and straightforward route to this compound involves a two-step process commencing from the commercially available dibenzo[b,d]thiophene. The initial step is the introduction of a formyl group at the 4-position, followed by the reduction of the resulting aldehyde to the desired primary alcohol.
A common method for the formylation of dibenzo[b,d]thiophene is the Vilsmeier-Haack reaction. This reaction employs a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) such as N,N-dimethylformamide (DMF), to introduce an aldehyde group onto the aromatic ring. The electrophilic substitution occurs preferentially at the electron-rich 4-position of the dibenzo[b,d]thiophene nucleus.
The subsequent and final step is the reduction of the intermediate, dibenzo[b,d]thiophene-4-carbaldehyde, to this compound. This transformation is readily achieved using a variety of standard reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). These hydride reagents efficiently reduce the aldehyde to the corresponding primary alcohol with high yields.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Formylation | Dibenzo[b,d]thiophene, POCl₃, DMF | Dibenzo[b,d]thiophene-4-carbaldehyde |
| 2 | Reduction | Dibenzo[b,d]thiophene-4-carbaldehyde, NaBH₄, Methanol | This compound |
Advancements in this compound Synthesis: Novel Approaches and Improvements
Recent advancements in synthetic organic chemistry have led to more sophisticated and efficient methods for the synthesis of dibenzo[b,d]thiophene derivatives, which can be adapted for the preparation of this compound. These novel approaches often focus on improving regioselectivity, reducing the number of synthetic steps, and employing milder reaction conditions.
One significant area of development is the use of transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized dibenzo[b,d]thiophene, such as 4-bromodibenzo[b,d]thiophene, can serve as a versatile starting material. This bromide can undergo a variety of coupling reactions to introduce a hydroxymethyl group or a precursor that can be readily converted to it. For example, a palladium-catalyzed coupling with a suitable organometallic reagent bearing a protected hydroxymethyl group, followed by deprotection, would yield the target molecule.
Furthermore, direct C-H activation has emerged as a powerful tool for the functionalization of aromatic compounds. researchgate.net This strategy avoids the need for pre-functionalization of the starting material, thereby increasing atom economy and reducing synthetic steps. researchgate.net Researchers have developed methods for the direct, regioselective introduction of functional groups at the 4-position of the dibenzo[b,d]thiophene ring system, which can then be converted to the methanol moiety. researchgate.net
Considerations for Scalable and Efficient Production of this compound
The scalable and efficient production of this compound is crucial for its potential industrial applications. Key considerations for large-scale synthesis include the cost and availability of starting materials, the number of synthetic steps, the use of hazardous reagents, and the ease of purification.
The established pathway, starting from dibenzo[b,d]thiophene, is generally amenable to scale-up. Dibenzo[b,d]thiophene itself is a readily available commodity chemical. The Vilsmeier-Haack formylation and subsequent borohydride reduction are well-understood and robust reactions that can be performed in standard industrial reactors.
To enhance efficiency and sustainability, recent research has focused on the development of one-pot syntheses. A notable advancement is the one-pot synthesis of 4-substituted dibenzothiophenes from dibenzothiophene-5-oxide. This method involves a sulfoxide-directed C-H metalation, boration, reduction of the sulfoxide (B87167), and a final Suzuki coupling, all performed in a single reaction vessel. This approach significantly reduces waste and purification steps, making it an attractive option for scalable production.
| Factor | Established Pathway | Advanced Approaches |
| Starting Material | Dibenzo[b,d]thiophene (readily available) | Functionalized dibenzothiophenes (may require synthesis) |
| Number of Steps | Typically two steps | Can be multi-step or one-pot |
| Reagent Safety | POCl₃ is corrosive; NaBH₄ is flammable | May involve pyrophoric organometallics or expensive catalysts |
| Efficiency | Generally good yields | Can offer higher atom economy and reduced waste |
| Purification | Standard chromatographic or crystallization methods | May require specialized purification techniques |
Regioselective Functionalization in Dibenzo[b,d]thiophene Ring Systems Preceding Methanol Formation
The regioselective functionalization of the dibenzo[b,d]thiophene ring system is paramount for the synthesis of the specific isomer, this compound. The electronic properties of the dibenzo[b,d]thiophene core direct electrophilic substitution primarily to the 2- and 8-positions, and to a lesser extent, the 4- and 6-positions. Therefore, achieving selective functionalization at the 4-position often requires specific strategies.
As previously mentioned, the Vilsmeier-Haack reaction provides a reliable method for the direct formylation at the 4-position. Another powerful technique is directed ortho-metalation (DoM). In this approach, a directing group is installed on the dibenzo[b,d]thiophene ring, which then directs a metalating agent (typically an organolithium reagent) to the adjacent ortho-position. For the synthesis of the 4-substituted product, a directing group at the 5-position would be required. However, the inherent reactivity of the 4-position often allows for direct functionalization.
A more contemporary approach involves the use of a sulfoxide as a traceless directing group. In this method, dibenzo[b,d]thiophene is first oxidized to dibenzo[b,d]thiophene-5-oxide. The sulfoxide group then directs the regioselective functionalization at the adjacent 4- and 6-positions. Following the introduction of the desired functional group, the sulfoxide can be reduced back to the sulfide, leaving the functionalized dibenzo[b,d]thiophene. This strategy has been successfully employed for the synthesis of 4-substituted dibenzothiophenes.
| Method | Position of Functionalization | Key Features |
| Vilsmeier-Haack Reaction | 4-position (formylation) | Direct, one-step formylation |
| Directed ortho-Metalation (DoM) | Position ortho to a directing group | High regioselectivity, requires installation and removal of directing group |
| Sulfoxide-Directed Functionalization | 4- and 6-positions | Traceless directing group, mild reaction conditions |
Chemical Reactivity and Transformation Chemistry of Dibenzo B,d Thiophen 4 Ylmethanol
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group, being a primary alcohol attached to a benzylic-like position, is a key site for various chemical modifications.
Esterification and Etherification Reactions of Dibenzo[b,d]thiophen-4-ylmethanol
The hydroxyl moiety of this compound can readily undergo esterification and etherification, common reactions for primary alcohols. These transformations are crucial for introducing a variety of functional groups, which can modulate the molecule's physical and biological properties.
Esterification:
Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid or base catalyst. For instance, the reaction with a generic acyl chloride (RCOCl) in the presence of a base like pyridine (B92270) would yield the corresponding ester.
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Acyl Chloride (RCOCl) | Dibenzo[b,d]thiophen-4-ylmethyl ester |
| This compound | Carboxylic Anhydride ((RCO)₂O) | Dibenzo[b,d]thiophen-4-ylmethyl ester |
Etherification:
Etherification introduces an ether linkage. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Table 2: Williamson Ether Synthesis for this compound
| Step | Reactants | Product |
| 1. Deprotonation | This compound + Sodium Hydride (NaH) | Dibenzo[b,d]thiophen-4-ylmethoxide |
| 2. Substitution | Dibenzo[b,d]thiophen-4-ylmethoxide + Alkyl Halide (R-X) | Dibenzo[b,d]thiophen-4-ylmethyl ether |
Oxidation and Reduction Pathways of the Alcohol Functionality
The hydroxymethyl group is susceptible to both oxidation and reduction, leading to a range of important derivatives.
Oxidation:
Mild oxidation of the primary alcohol can yield the corresponding aldehyde, dibenzo[b,d]thiophene-4-carbaldehyde. Stronger oxidizing agents can further oxidize the aldehyde to the carboxylic acid, dibenzo[b,d]thiophene-4-carboxylic acid. The oxidation of dibenzothiophene (B1670422) and its derivatives to sulfoxides and sulfones is a well-studied area, often employing oxidizing agents like hydrogen peroxide. scielo.org.zaresearchgate.netrsc.org For example, dibenzothiophene can be oxidized to dibenzothiophene sulfone. scielo.org.zaresearchgate.net Electrochemical oxidation has also been explored for derivatives like 4,6-dimethyldibenzothiophene. ub.edu
Table 3: Oxidation Products of this compound
| Oxidizing Agent | Product |
| Mild (e.g., PCC) | Dibenzo[b,d]thiophene-4-carbaldehyde |
| Strong (e.g., KMnO₄) | Dibenzo[b,d]thiophene-4-carboxylic acid |
Reduction:
Reduction of the hydroxymethyl group back to a methyl group is a less common but feasible transformation, typically requiring strong reducing agents.
Nucleophilic Substitution Reactions at the Benzylic Position
The benzylic nature of the carbon bearing the hydroxyl group makes it susceptible to nucleophilic substitution reactions. This reactivity can be enhanced by converting the hydroxyl group into a better leaving group, such as a tosylate or a halide. Once activated, a wide array of nucleophiles can be introduced at this position. The study of nucleophilic substitution on dinitrobenzene derivatives with hydrazine (B178648) provides insights into leaving group and solvent effects in such reactions. ccsenet.org
Reactivity of the Dibenzo[b,d]thiophene Core in this compound
The dibenzo[b,d]thiophene ring system is a heteroaromatic structure that undergoes its own set of characteristic reactions. chemicalbook.com
Electrophilic Aromatic Substitution Patterns in Dibenzo[b,d]thiophenes
Dibenzothiophene is a heteroaromatic compound and undergoes electrophilic substitution reactions. chemicalbook.com Generally, electrophilic attack occurs preferentially at the 2-position. chemicalbook.com However, the substitution pattern can be influenced by the presence of other substituents and the reaction conditions. chemicalbook.com For five-membered heterocycles like thiophene (B33073), electrophilic substitution is more favorable than in benzene (B151609). wikipedia.orgpearson.com The presence of the hydroxymethyl group at the 4-position in this compound will influence the regioselectivity of further electrophilic substitutions on the aromatic core. The strain in the thiophene ring of dibenzothiophene can also affect its reactivity in electrophilic substitutions. rsc.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The precise location of substitution on the dibenzo[b,d]thiophene core of the target molecule will depend on the directing effects of both the fused benzene rings and the hydroxymethyl substituent.
Organometallic Reactions and Directed Lithiation of the Dibenzo[b,d]thiophene System
The dibenzo[b,d]thiophene core can participate in various organometallic reactions. researchgate.net A particularly powerful method for functionalizing aromatic and heteroaromatic rings is directed ortho-lithiation. semanticscholar.orgwikipedia.org This technique involves the use of a directing metalating group (DMG) to guide a strong base, typically an alkyllithium, to deprotonate a specific ortho-position. baranlab.org
For π-electron-rich heterocycles like thiophene, lithiation predominantly occurs at the C-2 position. uwindsor.ca In the case of dibenzo[b,d]thiophene, lithiation can be directed to specific positions. For example, treatment with n-butyllithium can lead to lithiation at the 4-position, which can then be reacted with an electrophile. researchgate.net The hydroxymethyl group in this compound, or a derivative thereof, could potentially act as a directing group, influencing the position of further lithiation and subsequent functionalization. acs.org The reactivity of organometallic compounds is influenced by the nature of the metal and the solvent used. msu.edu
Sulfur Oxidation and Its Impact on Aromaticity and Reactivity
The introduction of oxygen atoms to the sulfur center withdraws electron density from the thiophene ring, thereby modifying the aromatic character of the molecule. This oxidation generally leads to a decrease in the aromaticity of the thiophene ring system. Theoretical and experimental studies on related sulfur-containing polycyclic aromatic compounds have shown that the oxidation state of the sulfur atom is a critical factor in determining the electronic properties of the molecule. For instance, an increase in the oxidation state of the sulfur atom can lead to a substantial reduction in the singlet-triplet energy difference.
This change in electronic properties directly impacts the reactivity of the molecule. The resulting sulfoxides and sulfones are more susceptible to certain types of reactions compared to the parent thiophene. For example, the carbon-sulfur bonds in the oxidized species can be more readily cleaved under specific conditions, which is a key step in oxidative desulfurization processes.
The oxidation of dibenzothiophene derivatives can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can often be controlled to selectively produce either the sulfoxide (B87167) or the sulfone.
Table 1: Oxidation Products of Dibenzothiophene
| Starting Material | Oxidizing Agent | Product(s) | Key Observation |
| Dibenzothiophene | Hydrogen Peroxide (H₂O₂) | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone | Product distribution depends on reaction conditions. |
| Dibenzothiophene | m-Chloroperoxybenzoic acid (m-CPBA) | Dibenzothiophene sulfoxide, Dibenzothiophene sulfone | Stepwise oxidation is possible. |
The impact of the -CH₂OH group at the 4-position on the sulfur oxidation of this compound would primarily be electronic. The hydroxymethyl group is a weak electron-donating group, which might slightly influence the electron density at the sulfur atom and, consequently, the rate and selectivity of the oxidation reaction compared to the unsubstituted dibenzothiophene. However, the fundamental chemical transformations at the sulfur atom are expected to remain the same.
Catalytic Transformations Utilizing this compound as a Substrate
Catalytic transformations of this compound can target different parts of the molecule, including the aromatic rings, the sulfur atom, and the hydroxymethyl group. While specific catalytic reactions starting directly from this compound are not extensively documented in publicly available literature, the reactivity of the dibenzothiophene core and related functional groups allows for predictions of its behavior in various catalytic systems.
One of the most significant areas of catalytic transformation for dibenzothiophene derivatives is hydrodesulfurization (HDS), a crucial process in the refining of fossil fuels. While HDS of the parent dibenzothiophene is well-studied, the presence of the hydroxymethyl group in this compound would influence the reaction pathways. Catalytic hydrogenation is a key step in HDS. For dibenzothiophene and its derivatives, this typically involves hydrogenation of one or both of the benzene rings prior to the cleavage of the C-S bonds. Common catalysts for this process include molybdenum or tungsten sulfides, often promoted with cobalt or nickel, supported on alumina. researchgate.net The reaction is typically carried out at high temperatures and pressures. researchgate.net
For this compound, catalytic hydrogenation could lead to several products, including the hydrogenation of the aromatic rings and/or the reduction of the hydroxymethyl group to a methyl group. The specific outcome would depend on the catalyst and reaction conditions.
Another important class of catalytic reactions involves the activation of C-H bonds, which allows for the direct functionalization of the aromatic core. Palladium-catalyzed C-H activation has been successfully applied to dibenzofurans, a structurally similar class of compounds, to form new C-C bonds. organic-chemistry.org Similar strategies could potentially be applied to this compound to introduce various substituents onto the aromatic rings.
Furthermore, the hydroxyl group of this compound can participate in various catalytic reactions. For instance, it can be a directing group in catalytic C-H activation reactions, guiding the catalyst to functionalize a specific position on the aromatic ring. It can also be transformed into other functional groups through catalytic processes like etherification or esterification.
Table 2: Potential Catalytic Transformations of this compound
| Reaction Type | Catalyst Type | Potential Products |
| Catalytic Hydrogenation | MoS₂/Co, WS₂/Ni on Al₂O₃ | Hydrogenated ring systems, Dibenzo[b,d]thiophen-4-yl-methane |
| C-H Activation/Coupling | Palladium-based catalysts | Arylated or alkylated dibenzothiophene derivatives |
| Etherification/Esterification | Acid or base catalysts | Ethers or esters of this compound |
The development of new catalytic systems continues to expand the possibilities for the transformation of complex molecules like this compound, opening up avenues for the synthesis of novel materials and compounds with potentially interesting properties.
Synthesis and Exploration of Dibenzo B,d Thiophen 4 Ylmethanol Derivatives
Derivatization via Modifications of the Hydroxymethyl Side Chain
The hydroxymethyl group at the 4-position of the dibenzo[b,d]thiophene core serves as a versatile handle for a range of chemical transformations. Standard organic reactions can be employed to modify this side chain, leading to a variety of derivatives with altered physical and chemical properties.
Key modifications of the hydroxymethyl group include oxidation, esterification, and etherification. The primary alcohol can be oxidized to the corresponding aldehyde, dibenzo[b,d]thiophen-4-carbaldehyde, which can then be used in further reactions such as reductive aminations or Wittig reactions. Complete oxidation would yield the carboxylic acid, opening up another avenue for derivatization, for instance, through the formation of amides.
Esterification with various carboxylic acids or their activated derivatives can be used to introduce a wide array of functional groups. These ester derivatives may find applications as prodrugs or as materials with tailored electronic properties. Similarly, etherification reactions can be used to append other molecular fragments to the dibenzo[b,d]thiophene scaffold via an ether linkage, potentially influencing solubility or self-assembly properties.
| Reaction Type | Reagents and Conditions | Product Type | Potential Applications |
| Oxidation | PCC, DMP, or Swern oxidation | Aldehyde | Intermediate for further synthesis |
| Oxidation | Jones reagent or KMnO4 | Carboxylic Acid | Synthesis of amides and esters |
| Esterification | Acyl chloride or carboxylic acid with catalyst | Ester | Prodrugs, materials science |
| Etherification | Alkyl halide with base (Williamson ether synthesis) | Ether | Modified solubility and electronic properties |
Functionalization of the Dibenzo[b,d]thiophene Core of Dibenzo[b,d]thiophen-4-ylmethanol
Beyond the side chain, the dibenzo[b,d]thiophene core itself can be functionalized to introduce additional substituents. This allows for the fine-tuning of the molecule's electronic properties and steric profile. Electrophilic aromatic substitution reactions are a common strategy to introduce new groups onto the aromatic rings.
A notable example of core functionalization is the synthesis of 1-substituted derivatives of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one. bldpharm.com In this work, water-solubilizing groups were introduced at the 1-position of the dibenzo[b,d]thiophene moiety. bldpharm.com This modification was part of an effort to develop potent inhibitors of DNA-dependent protein kinase (DNA-PK). bldpharm.com The synthesis of these complex molecules highlights the ability to selectively functionalize the dibenzo[b,d]thiophene core even in the presence of other reactive sites.
Another approach to core functionalization is through metal-catalyzed cross-coupling reactions. These reactions can be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the dibenzo[b,d]thiophene ring system, provided a suitable handle like a halogen is present.
Construction of Complex Molecular Architectures Featuring the Dibenzo[b,d]thiophene Moiety
The rigid and planar nature of the dibenzo[b,d]thiophene unit makes it an excellent building block for the construction of larger, well-defined molecular architectures. These complex structures are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), as well as in supramolecular chemistry.
One strategy for building larger molecules is the creation of molecular dimers. For instance, dibenzo[b,d]thiophene molecular dimers have been designed and synthesized for use as hole-blocking materials in high-efficiency blue phosphorescent OLEDs. These dimers leverage the electronic properties of the dibenzo[b,d]thiophene unit to achieve desirable device performance.
Furthermore, the dibenzo[b,d]thiophene scaffold can be incorporated into even more extended π-conjugated systems. These larger molecules, often referred to as thienoacenes, are investigated for their potential as high-performance organic semiconductors. The fusion of multiple thiophene-based rings can lead to materials with enhanced charge carrier mobility. The synthesis of such complex systems often relies on a combination of core functionalization and cross-coupling reactions to piece together the final molecular architecture.
Spectroscopic and Structural Characterization of Dibenzo B,d Thiophen 4 Ylmethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of Dibenzo[b,d]thiophen-4-ylmethanol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for the aromatic protons on the dibenzothiophene (B1670422) core, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton.
The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns depend on the substitution pattern of the dibenzothiophene ring system. The methylene protons (-CH₂OH) are expected to show a singlet or a doublet depending on the coupling with the hydroxyl proton, usually appearing around 4.5-5.0 ppm. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.
In a specific synthesis of this compound, the following ¹H NMR data was reported in CDCl₃:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 8.20 - 7.40 | m |
| CH₂ | 5.05 | s |
| OH | 1.95 | s |
Data sourced from a doctoral thesis on the synthesis of dibenzothiophene derivatives.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom.
The carbon atoms of the dibenzothiophene ring system typically resonate in the aromatic region of the spectrum, between 120 and 140 ppm. The carbon of the methylene group (-CH₂OH) is expected to appear further upfield, generally in the range of 60-65 ppm.
For a synthesized sample of this compound, the ¹³C NMR spectrum in CDCl₃ showed the following characteristic peaks:
| Carbon Assignment | Chemical Shift (ppm) |
| Aromatic-C | 139.3, 138.8, 135.7, 135.4, 128.2, 127.2, 126.2, 125.5, 124.7, 122.9, 122.0, 119.7 |
| CH₂ | 61.3 |
Data sourced from a doctoral thesis on the synthesis of dibenzothiophene derivatives.
For fluorinated derivatives of this compound, ¹⁹F NMR spectroscopy is a powerful technique for characterization. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR detection. nih.gov The chemical shift of a fluorine atom is very sensitive to its electronic environment, providing valuable structural information. nih.govresearchgate.net
The large chemical shift dispersion in ¹⁹F NMR allows for the clear differentiation of fluorine atoms in different positions on the dibenzothiophene ring or on substituents. nih.gov This technique is particularly useful for confirming the successful incorporation of fluorine into the molecule and for studying the electronic effects of fluorine substitution. The analysis of mono-fluorinated compounds can be enhanced by a complementary set of broadband, phase-sensitive NMR experiments that leverage the sensitivity of ¹⁹F and its couplings with ¹H and ¹³C. ed.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation of dibenzothiophene derivatives in mass spectrometry often involves characteristic losses of small molecules or radicals. For this compound, expected fragmentation pathways could include the loss of a hydroxyl radical (•OH), a formyl radical (•CHO), or the entire hydroxymethyl group (-CH₂OH). The fragmentation of the dibenzothiophene core itself is also observed, often leading to characteristic ions. The study of fragmentation patterns of related benzo[b]thiophene and thieno[2,3-b]thiophene (B1266192) derivatives shows that cleavage of bonds adjacent to functional groups is a dominant process. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aromatic C-C stretching vibrations give rise to several bands in the 1400-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol is expected to be observed in the 1000-1050 cm⁻¹ region. The IR spectrum of the parent dibenzothiophene shows characteristic aromatic C-H and C-C absorptions. nist.gov
X-ray Crystallography for Solid-State Structural Determination
Theoretical and Computational Chemistry Studies on Dibenzo B,d Thiophen 4 Ylmethanol
Quantum Chemical Investigations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of organic molecules. For Dibenzo[b,d]thiophen-4-ylmethanol, such studies would reveal the distribution of electrons within the molecule, which governs its reactivity and photophysical properties.
The electronic properties of dibenzothiophene (B1670422) and its derivatives have been a subject of interest due to their applications in materials science, such as in organic light-emitting diodes (OLEDs). Studies on various dibenzothiophene derivatives show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, conductivity, and stability.
Applications of Dibenzo B,d Thiophen 4 Ylmethanol in Advanced Materials and Chemical Technologies
Utilization in Organic Electronic Materials (e.g., OLEDs, semiconductors)
The dibenzothiophene (B1670422) moiety is a well-established component in the design of high-performance organic electronic materials due to its excellent thermal stability and charge-transport properties. While direct and extensive research on the performance of Dibenzo[b,d]thiophen-4-ylmethanol itself in devices like Organic Light-Emitting Diodes (OLEDs) and organic semiconductors is still an area of active development, the broader class of dibenzothiophene derivatives has demonstrated significant promise.
The general strategy involves incorporating the rigid and electron-rich dibenzothiophene core into larger molecular structures to create materials with tailored electronic properties. For instance, derivatives of dibenzothiophene have been synthesized and investigated as new prototype semiconductor materials. These materials have shown good thermal and photo-oxidative stability, which are crucial for the longevity and reliability of electronic devices. In some cases, vacuum-evaporated films of substituted dibenzothiophene systems have exhibited high charge carrier mobilities and on/off ratios, marking them as promising candidates for organic field-effect transistors (OFETs).
Furthermore, the design and synthesis of high-performance organic semiconductor materials is an active area of research, and the dibenzothiophene unit is a key player. Its planar structure can facilitate intermolecular interactions, which are essential for efficient charge transport. While specific data on this compound's direct application in OLEDs is not yet widely published, its potential as a precursor to more complex host materials or emitters is an area of interest for future research.
Role as a Building Block in Synthetic Organic Chemistry
The most established and significant application of this compound is its role as a versatile building block in synthetic organic chemistry. The presence of the reactive hydroxymethyl group (-CH₂OH) at the 4-position of the dibenzothiophene core allows for a wide range of chemical transformations. This makes it a valuable starting material for the synthesis of more complex molecules with specific functionalities and properties.
Chemical suppliers categorize this compound as a heterocyclic building block, underscoring its utility in constructing larger, more elaborate molecular architectures. Current time information in Philadelphia, PA, US. The alcohol functionality can be readily converted into other functional groups, such as halides, aldehydes, or carboxylic acids, which then serve as handles for further reactions like cross-coupling, condensation, or substitution reactions.
For example, the aldehyde derivative, Dibenzo[b,d]thiophene-4-carbaldehyde, which can be synthesized from the corresponding methanol (B129727), is a known compound used in further synthetic elaborations. bldpharm.com The ability to introduce various substituents onto the dibenzothiophene scaffold via the versatile methanol group is a powerful tool for chemists seeking to create novel compounds for applications in medicinal chemistry, materials science, and other areas of chemical research.
Potential in Catalysis and Ligand Design
The development of novel ligands is a cornerstone of modern catalysis, enabling chemists to achieve high levels of selectivity and efficiency in chemical reactions. The rigid and sterically defined structure of the dibenzothiophene core makes it an attractive scaffold for the design of new ligands. While direct catalytic applications of this compound are not yet prominent, its potential as a precursor for ligand synthesis is noteworthy.
The hydroxymethyl group can be functionalized to introduce phosphine, amine, or other coordinating groups, thereby creating new multidentate ligands. These ligands can then be complexed with various transition metals to form catalysts for a range of organic transformations. The specific geometry and electronic properties of the dibenzothiophene unit can influence the coordination environment around the metal center, potentially leading to catalysts with unique reactivity and selectivity. While the exploration of this compound-derived ligands is still in its early stages, the foundational principles of ligand design suggest that this is a promising avenue for future research.
Development of Specialty Chemicals and Intermediates
As a versatile building block, this compound serves as a key intermediate in the synthesis of a variety of specialty chemicals. These are compounds produced for specific applications and are often characterized by their complex molecular structures and high performance. The ability to use this compound as a starting point allows for the efficient construction of these high-value molecules.
The synthesis of complex heterocyclic systems often relies on the availability of well-defined intermediates. This compound, with its reactive handle, fits this role perfectly. For instance, it can be envisioned as a precursor for the synthesis of larger, fused aromatic systems or for the introduction of the dibenzothiophene motif into biologically active molecules or functional polymers. Its commercial availability as a building block facilitates its use in both academic and industrial research for the development of new and innovative chemical products.
Future Research Directions and Emerging Challenges
Development of Greener and More Sustainable Synthetic Protocols for Dibenzo[b,d]thiophen-4-ylmethanol
The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. A significant future challenge lies in developing greener synthetic routes to this compound that minimize waste, reduce energy consumption, and utilize less hazardous reagents and solvents.
Current research in green chemistry offers several promising avenues for the synthesis of complex organic molecules. ajrconline.orgmdpi.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles. ajrconline.orgrasayanjournal.co.infrontiersin.orgacademie-sciences.fr The application of microwave irradiation to the synthesis of this compound could offer a significant improvement over classical thermal methods. For instance, microwave-assisted cross-coupling reactions or cyclization steps could streamline the synthesis of the dibenzothiophene (B1670422) core. frontiersin.org
The use of eco-friendly solvents is another critical aspect of green synthesis. rsc.org Research into palladium-catalyzed cyclization reactions in aqueous-ethanolic mixtures for the synthesis of related dibenzo[b,d]azepines has shown promising results, achieving high yields in a more sustainable solvent system. rsc.orgnih.gov Exploring similar aqueous or bio-based solvent systems for the synthesis of this compound is a key area for future investigation. Furthermore, the development and application of reusable, solid-supported catalysts or biocatalysts could significantly enhance the sustainability of the synthesis. nih.gov For example, biodesulfurization processes using bacteria like Pseudomonas species to degrade dibenzothiophene suggest that biocatalytic approaches could be engineered for specific transformations on the dibenzothiophene scaffold. nih.gov
Electrochemical methods present another frontier for the green synthesis of dibenzothiophene derivatives. chemistryviews.orgscispace.com Recent studies have demonstrated the electrochemical synthesis of dibenzothiophenes via intramolecular C-S cyclization, avoiding the need for transition metals and stoichiometric oxidants. chemistryviews.org Adapting such electrochemical strategies for the synthesis of this compound could lead to highly efficient and environmentally friendly production methods.
| Green Synthesis Technique | Potential Application to this compound Synthesis | Anticipated Advantages |
| Microwave-Assisted Synthesis | Acceleration of cross-coupling and cyclization reactions. | Reduced reaction times, higher yields, cleaner products. ajrconline.orgrasayanjournal.co.inacademie-sciences.fr |
| Aqueous/Bio-based Solvents | Replacement of hazardous organic solvents like DMSO. | Improved safety and environmental profile. rsc.orgnih.gov |
| Heterogeneous/Biocatalysis | Use of recyclable catalysts or enzymes for key synthetic steps. | Catalyst reusability, milder reaction conditions. nih.gov |
| Electrochemical Synthesis | Metal-free and oxidant-free cyclization to form the dibenzothiophene core. | High atom economy, reduced waste. chemistryviews.orgscispace.com |
Uncovering Novel Reactivity and Transformation Pathways
The reactivity of the dibenzo[b,d]thiophene core, while sharing some characteristics with other aromatic systems, also exhibits unique behaviors that are yet to be fully explored. Future research should focus on uncovering novel reactions and transformation pathways involving this compound.
The diene-like character of the thiophene (B33073) ring within the dibenzothiophene structure opens up possibilities for cycloaddition reactions. Diels-Alder reactions of thiophene and benzothiophene (B83047) derivatives have been shown to be a viable method for constructing complex polycyclic systems. nih.govrsc.orgresearchgate.netopenalex.orgresearchgate.net Investigating the Diels-Alder reactivity of this compound or its derivatives with various dienophiles could provide access to novel, three-dimensional molecular architectures with interesting biological or material properties. The regiochemistry and stereoselectivity of such reactions would be of fundamental interest. rsc.org
The hydroxymethyl group at the 4-position is a key functional handle for a variety of transformations. Beyond simple oxidation or esterification, its use in generating reactive intermediates could lead to new synthetic methodologies. For example, conversion of the alcohol to a good leaving group could facilitate nucleophilic substitution reactions to introduce a wide range of functional groups. Furthermore, the development of photocatalytic reactions involving this compound is a promising area. Photocatalysis can enable unique transformations under mild conditions, and the aromatic dibenzothiophene core could participate in or influence photoinduced electron transfer processes. bournemouth.ac.uknih.gov
Rational Design and Synthesis of Highly Functionalized Derivatives with Tailored Properties
A significant area of future research lies in the rational design and synthesis of novel this compound derivatives with specific, tailored properties for various applications. This requires a deep understanding of structure-property relationships.
In medicinal chemistry, the dibenzothiophene scaffold can be further exploited. For instance, analogues of (dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one have been synthesized as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a target in cancer therapy. researchgate.netnih.gov Future work could involve the synthesis of new derivatives of this compound with different substitution patterns on the aromatic rings to optimize potency and selectivity against various kinase targets or other enzymes.
In materials science, the focus will be on tuning the electronic and photophysical properties of this compound derivatives for applications in organic electronics. This can be achieved through the strategic introduction of electron-donating or electron-withdrawing groups to modify the HOMO and LUMO energy levels. Cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for creating highly functionalized derivatives. nih.govresearchgate.net For example, attaching other aromatic or heteroaromatic units to the dibenzothiophene core can extend the π-conjugation and alter the emission properties, making these compounds suitable for use in organic light-emitting diodes (OLEDs). rsc.orgbldpharm.commdpi.comrsc.org
| Research Area | Design Strategy | Target Properties |
| Medicinal Chemistry | Introduction of pharmacophores and water-solubilizing groups. | Enhanced biological activity, improved pharmacokinetic profile. nih.gov |
| Organic Electronics | Attachment of π-conjugated moieties via cross-coupling reactions. | Tunable HOMO/LUMO levels, high charge carrier mobility, specific emission wavelengths. rsc.orgmdpi.com |
| Sensor Technology | Incorporation of recognition units and fluorescent reporters. | High sensitivity and selectivity for specific analytes. |
Advanced Integrated Experimental and Computational Approaches for Mechanistic Understanding
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and developing new transformations. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational methods.
For instance, in-situ spectroscopic techniques, such as ReactIR and NMR monitoring, can provide real-time information on the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics. When coupled with computational studies, such as Density Functional Theory (DFT) calculations, a detailed picture of the reaction pathways, transition states, and activation energies can be constructed. scispace.com This integrated approach can be particularly valuable for elucidating the mechanisms of complex catalytic cycles or regioselective reactions. For example, computational studies have been used to understand the selectivity in the electrochemical synthesis of benzothiophene dioxides, a related class of compounds. scispace.com Similar approaches could be applied to understand the factors controlling substitution patterns in the functionalization of this compound.
Exploration of New Application Domains in Materials Science and Catalysis
While some applications of dibenzothiophene derivatives are established, there is significant scope for exploring new domains for this compound and its derivatives, particularly in advanced materials and catalysis.
In materials science, the unique combination of the rigid, planar dibenzothiophene core and the functionalizable hydroxymethyl group makes these compounds attractive building blocks for novel materials. researchgate.net Derivatives of dibenzo[b,d]thiophene have already shown promise as hole-blocking materials in blue phosphorescent OLEDs due to their high triplet energy and deep HOMO levels. rsc.org Further research could focus on developing this compound-based polymers or dendrimers for applications in organic solar cells, thin-film transistors, and sensors. mdpi.comresearchgate.netnih.gov The ability to tune the material's properties through modification of the hydroxymethyl group is a key advantage. For example, polymerization through this functional group could lead to novel conjugated polymers with interesting optoelectronic properties.
In the field of catalysis, the sulfur atom in the dibenzothiophene core can act as a ligand for transition metals. This opens up the possibility of using this compound and its derivatives as ligands in homogeneous catalysis. The electronic properties of the dibenzothiophene ligand could influence the activity and selectivity of the metal center in various catalytic transformations. Furthermore, dibenzothiophene itself is a key substrate in hydrodesulfurization (HDS) catalysis in the refining industry. catalysis.blogrsc.orgcjcatal.com While the goal there is to remove sulfur, studying the interaction of this compound with HDS catalysts could provide fundamental insights into the desulfurization mechanism of functionalized sulfur heterocycles. There is also emerging research on using dibenzothiophene derivatives in co-electrocatalytic systems, for instance in the reduction of CO2. rsc.org The this compound scaffold could be explored for the development of new redox mediators or catalysts for important chemical transformations. rsc.org
Q & A
Q. What are the optimized synthetic routes for Dibenzo[b,d]thiophen-4-ylmethanol, and how can reaction conditions be tailored for specific derivatives?
- Methodological Answer : A common approach involves refluxing substituted benzaldehydes with triazole derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) . For advanced derivatives, dibenzo[b,d]thiophene 5-oxide can be functionalized with triflic acid anhydride and ethyl diazoacetate in dichloromethane, followed by purification via column chromatography . Critical parameters include solvent selection (e.g., dried dichloromethane for moisture-sensitive steps) and stoichiometric control to minimize byproducts. Hazard analysis is essential for handling diazo compounds due to explosivity risks .
Q. What characterization techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for related dibenzo[b,d]thiophene derivatives (mean C–C bond length: 0.007 Å; R factor: 0.034) . Complement with NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS). For purity assessment, use thin-layer chromatography (TLC) with silica gel and microanalysis (e.g., elemental analysis for new compounds) .
Q. How can researchers design initial biological activity studies for this compound?
- Methodological Answer : Begin with in silico docking studies using software like DockingServer to predict interactions with target proteins (e.g., androgen receptor or 5α-reductase) . Follow with in vitro assays to validate binding affinity and enzyme inhibition. For cytotoxicity screening, employ cell viability assays (e.g., MTT) and compare results with computational toxicity predictions from tools like GUSAR .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data in biological activity studies?
- Methodological Answer : Cross-validate computational models (e.g., SwissADME for pharmacokinetics) with experimental parameters such as IC₅₀ values and selectivity ratios . If discrepancies arise, re-examine force fields in docking simulations or adjust assay conditions (e.g., buffer pH, incubation time). For example, conflicting toxicity data may require re-evaluating metabolite stability using liquid chromatography-mass spectrometry (LC-MS) .
Q. How can computational modeling optimize the compound’s pharmacokinetic and toxicity profile?
- Methodological Answer : Use SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions . For toxicity, apply QSAR models in GUSAR to identify structural alerts (e.g., electrophilic groups). Refine the scaffold by introducing substituents that reduce metabolic liabilities, such as replacing labile esters with stable ethers .
Q. What experimental protocols ensure reproducibility in synthesizing dibenzo[b,d]thiophene-based materials for OLED applications?
- Methodological Answer : For OLED hole-blocking layers, optimize the synthesis of dibenzo[b,d]thiophene segments via Suzuki-Miyaura cross-coupling to enhance electron-deficient properties . Characterize photophysical properties using UV-Vis absorption and photoluminescence spectroscopy. Ensure batch consistency by standardizing reaction times, catalyst loading (e.g., Pd(PPh₃)₄), and purification methods (e.g., gradient sublimation) .
Q. What safety protocols are critical for scaling up this compound synthesis?
- Methodological Answer : Conduct a thorough hazard analysis for reagents like triflic acid anhydride (corrosive) and diazoacetates (explosive) . Implement engineering controls (e.g., blast shields, inert atmosphere) and personal protective equipment (PPE). Document waste disposal procedures for heavy metals (e.g., palladium residues) and halogenated solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
